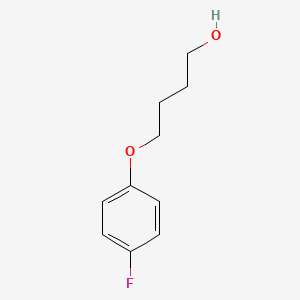![molecular formula C11H24O3Si B12286717 Methyl 3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate](/img/structure/B12286717.png)
Methyl 3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of alcohols and other functional groups during multi-step synthetic processes. The presence of the TBDMS group helps to enhance the stability and reactivity of the compound under various reaction conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE typically involves the protection of an alcohol group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
- Dissolve the alcohol in DCM.
- Add imidazole or triethylamine to the solution.
- Slowly add TBDMS-Cl to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the TBDMS group is replaced by other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: PCC, DMP, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, NaBH4, ethanol or ether, room temperature to reflux.
Substitution: TBAF, tetrahydrofuran (THF), room temperature.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the TBDMS group.
科学的研究の応用
(2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group in multi-step organic synthesis to prevent unwanted reactions at specific functional groups.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug candidates by protecting sensitive functional groups during synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. The TBDMS group provides steric hindrance, preventing nucleophilic attack on the protected hydroxyl group. This stability allows for selective reactions to occur at other functional groups in the molecule. The TBDMS group can be removed under mild conditions using fluoride ions, such as those provided by TBAF, to regenerate the free hydroxyl group .
類似化合物との比較
Similar Compounds
(2R)-METHYL 3-[(TRIMETHYLSILYL)OXY]-2-METHYLPROPIONATE: Similar to the TBDMS derivative but with a trimethylsilyl (TMS) protecting group, which is less bulky and offers different reactivity.
(2R)-METHYL 3-[(TRIISOPROPYLSILYL)OXY]-2-METHYLPROPIONATE: Contains a triisopropylsilyl (TIPS) group, providing even greater steric hindrance compared to TBDMS.
(2R)-METHYL 3-[(TRIPHENYLSILYL)OXY]-2-METHYLPROPIONATE: Features a triphenylsilyl (TPS) group, which is bulkier and more stable under acidic conditions.
Uniqueness
The uniqueness of (2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE lies in its balance between steric hindrance and ease of removal. The TBDMS group provides sufficient protection to the hydroxyl group while being relatively easy to remove under mild conditions, making it a versatile and widely used protecting group in organic synthesis .
特性
IUPAC Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-9(10(12)13-5)8-14-15(6,7)11(2,3)4/h9H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTYFCRFIVSEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
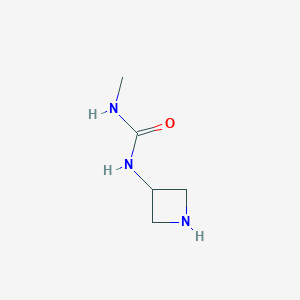
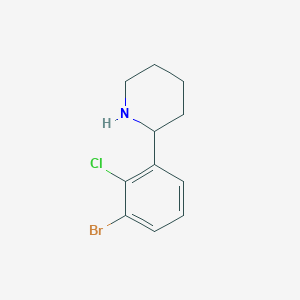

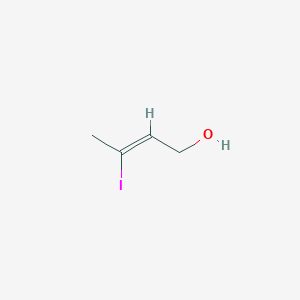
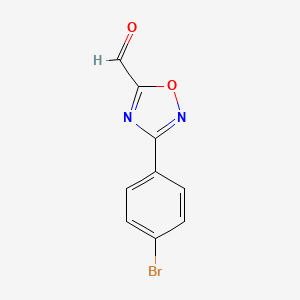
![[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12286655.png)
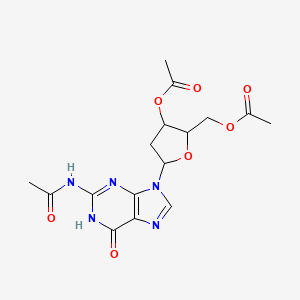



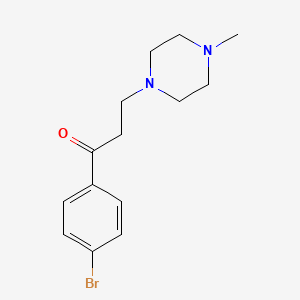

![methyl 4-(3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12286716.png)
